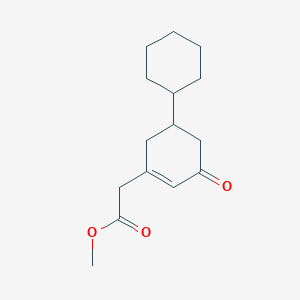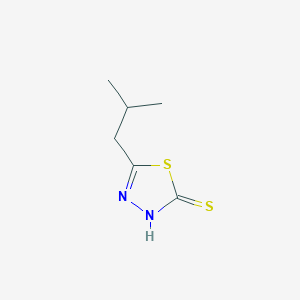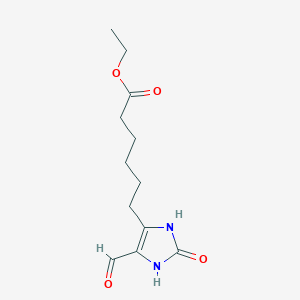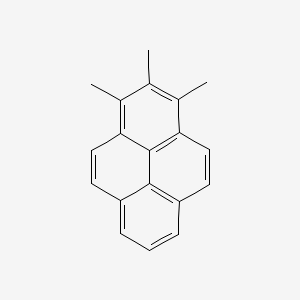
1,2,3-Trimethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H16 It is a derivative of pyrene, where three methyl groups are substituted at the 1, 2, and 3 positions of the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylpyrene can be synthesized starting from 1H-phenalene. The process involves introducing methyl groups into the A-ring of pyrene through a series of chemical reactions. One efficient method described involves the use of methylating agents under specific conditions to achieve the desired substitution .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethylpyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents such as lithium aluminum hydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups into the pyrene ring.
Scientific Research Applications
1,2,3-Trimethylpyrene has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 1,2,3-trimethylpyrene exerts its effects is primarily through its interactions with molecular targets via non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions can influence the behavior of biological systems and materials, making it a valuable compound in various applications .
Comparison with Similar Compounds
- 1,2-Dimethylpyrene
- 1,3-Dimethylpyrene
- Pyrene
Comparison: 1,2,3-Trimethylpyrene is unique due to the specific positioning of its methyl groups, which can significantly alter its photophysical properties compared to its dimethyl counterparts. This makes it particularly useful in applications requiring specific fluorescence characteristics .
Properties
CAS No. |
134145-12-3 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1,2,3-trimethylpyrene |
InChI |
InChI=1S/C19H16/c1-11-12(2)16-9-7-14-5-4-6-15-8-10-17(13(11)3)19(16)18(14)15/h4-10H,1-3H3 |
InChI Key |
BYYRPCUKZCBJLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

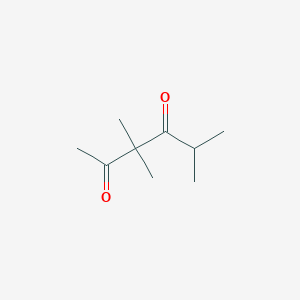
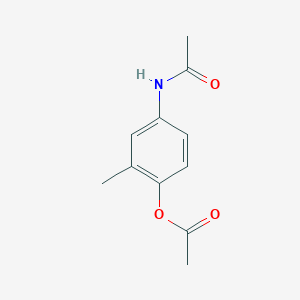
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

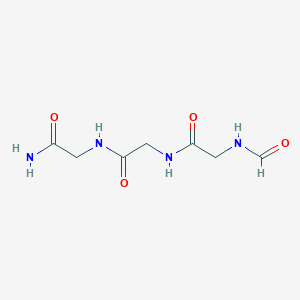
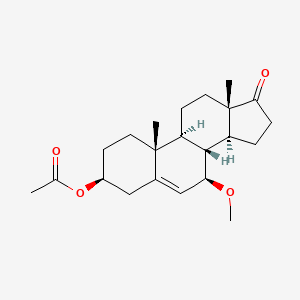
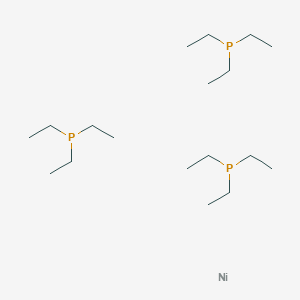

![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
